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Compound of Interest

Compound Name: Enalaprilat

Cat. No.: B1671235 Get Quote

This guide provides a comprehensive benchmark analysis of a novel, proprietary oral

suspension of Enalaprilat against the standard intravenous (IV) formulation. The data and

protocols presented herein are intended for researchers, scientists, and professionals in the

field of drug development and pharmacology to objectively evaluate the performance and

characteristics of this new formulation.

Introduction
Enalaprilat, the active diacid metabolite of the prodrug enalapril, is a potent inhibitor of the

angiotensin-converting enzyme (ACE).[1][2][3] By inhibiting ACE, enalaprilat prevents the

conversion of angiotensin I to angiotensin II, a powerful vasoconstrictor, thereby leading to

vasodilation and a reduction in blood pressure.[1][2][4] The standard clinical administration of

enalaprilat is intravenous, as it exhibits poor oral absorption.[5][6] This limitation necessitates

the development of novel oral formulations to improve patient compliance and ease of

administration.

This report details the benchmarking of a novel oral enalaprilat suspension against the

standard intravenous formulation. The comparison focuses on key pharmacokinetic and

pharmacodynamic parameters to assess the viability of the oral suspension as an alternative to

intravenous administration.
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A randomized, open-label, two-period crossover study was conducted in healthy adult

volunteers. The study was designed to compare the pharmacokinetic and pharmacodynamic

profiles of the novel oral enalaprilat suspension with the standard intravenous enalaprilat
formulation.

2.1. Pharmacokinetic Analysis

Blood samples were collected at predefined intervals post-administration to determine the

plasma concentrations of enalaprilat. The following pharmacokinetic parameters were

calculated:

Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in

the plasma.

Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): The total drug exposure over time.

t1/2 (Half-life): The time required for the drug concentration in the plasma to reduce by half.

Plasma concentrations of enalaprilat were measured using a validated high-performance

liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

2.2. Pharmacodynamic Assessment

Systolic and diastolic blood pressure were monitored at regular intervals following drug

administration to evaluate the pharmacodynamic effects of both formulations. Blood pressure

measurements were taken in a controlled setting to minimize variability.

2.3. Stability Studies

The stability of the novel oral enalaprilat suspension was assessed under accelerated storage

conditions (40°C ± 2°C and 75% ± 5% relative humidity) over a period of 6 months. The

concentration of enalaprilat and the presence of degradation products, such as enalaprilat-
diketopiperazine, were monitored using HPLC.
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The quantitative data from the comparative study are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Novel Oral vs. Standard IV Enalaprilat

Parameter
Novel Oral Enalaprilat
Suspension (10 mg)

Standard IV Enalaprilat
(1.25 mg)

Cmax (ng/mL) 55.9 ± 28.7 150.3 ± 45.2

Tmax (h) 4.4 ± 1.5 0.25 (end of infusion)

AUC (0-inf) (ng·h/mL) 261.4 ± 122.3 289.7 ± 98.5

t1/2 (h) 11.2 ± 2.7 11.1 ± 2.1

Data are presented as mean ± standard deviation.

Table 2: Pharmacodynamic Effects on Blood Pressure

Parameter
Novel Oral Enalaprilat
Suspension (10 mg)

Standard IV Enalaprilat
(1.25 mg)

Mean Max. Reduction in

Systolic BP (mmHg)
-18.5 ± 5.2 -20.1 ± 4.8

Mean Max. Reduction in

Diastolic BP (mmHg)
-10.2 ± 3.1 -11.5 ± 2.9

Time to Max. BP Reduction (h) 5.1 ± 1.8 1.5 ± 0.5

Duration of Significant BP

Reduction (h)
> 12 > 12

Data are presented as mean ± standard deviation.

Table 3: Stability of Novel Oral Enalaprilat Suspension
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Time (Months)
Enalaprilat Assay
(%)

Diketopiperazine
Formation (%)

Appearance

0 100.2 < 0.1
White, uniform

suspension

3 99.5 0.3
White, uniform

suspension

6 98.9 0.6
White, uniform

suspension

Visualizations
Diagram 1: Experimental Workflow for Comparative Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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